16beta-Estradiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

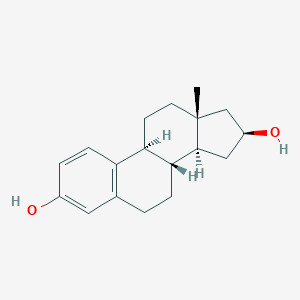

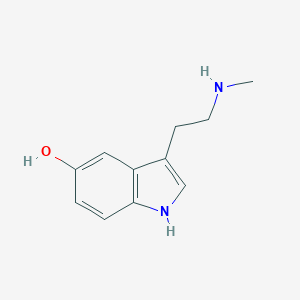

16beta-Estradiol is a naturally occurring estrogen hormone that is produced in the ovaries of female mammals. It plays a crucial role in the regulation of the menstrual cycle, pregnancy, and menopause. 16beta-Estradiol is also used in scientific research to study its biochemical and physiological effects on cells and tissues.

Aplicaciones Científicas De Investigación

Radiopharmaceuticals in PET Imaging : 16alpha-fluoro-estradiols, including derivatives of estradiol, have potential applications in PET imaging. Specifically, the 2-methoxy derivative of estradiol, currently in Phase II clinical trials as an anticancer agent, and the 4-methyl derivative, known to interact with estrogen receptors, could serve as radiotracers to evaluate the action mechanisms of parent compounds (Ahmed et al., 2009).

Neuroprotective Effects in Stroke : Estradiol, including 17beta-estradiol (E2), shows protective actions against neurodegeneration associated with cerebrovascular stroke. Research indicates that low concentrations of E2 significantly protect the brain against stroke injury and reveal multiple signaling pathways and key genes that mediate this protective action (Suzuki et al., 2009).

Impact on Diabetes Mellitus : Estradiol and its receptors, ERalpha and ERbeta, have been identified as new players in diabetes mellitus. Estradiol is shown to regulate energy metabolism and insulin sensitivity in insulin-sensitive tissues, indicating a role in glucose homeostasis (Barros et al., 2006).

Influence on Human Serotonin Receptors : The administration of estradiol and progesterone has been found to impact serotonin 2A receptor binding. This suggests that hormone replacement therapy can influence serotonin receptor activities in postmenopausal women (Moses et al., 2000).

Role in Cardiac Hypertrophy : The estrogen receptor-alpha agonist 16alpha-LE2, similar to 17beta-estradiol, attenuates cardiac hypertrophy. This indicates that activation of specific estrogen receptor subtypes, like ERalpha, positively affects cardiac hypertrophy, myocardial contractility, and gene expression (Pelzer et al., 2005).

Estrogens in Endometrial Carcinogenesis : Various estrogens and their metabolites, including 16beta-estradiol, have been studied for their effects on endometrial carcinogenesis. Different metabolites exert varying effects, suggesting that the metabolic profile of estrogens is crucial in understanding their impact on carcinogenesis (Takahashi et al., 2004).

Effects on Spatial and Object Memory : 17beta-Estradiol has been shown to enhance spatial and object memory consolidation in female mice, suggesting its role in cognitive function and memory processes (Gresack & Frick, 2006).

Propiedades

Número CAS |

1225-58-7 |

|---|---|

Nombre del producto |

16beta-Estradiol |

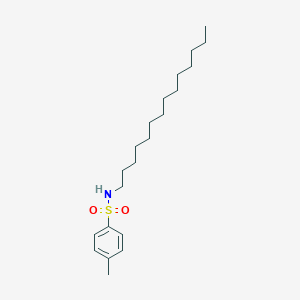

Fórmula molecular |

C18H24O2 |

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

(8S,9S,13R,14S,16S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15+,16+,17-,18+/m0/s1 |

Clave InChI |

DVMAUGGKVWJBDV-IREHDKGXSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CCC4=C3C=CC(=C4)O |

SMILES |

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |

SMILES canónico |

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O |

Otros números CAS |

1225-58-7 |

Sinónimos |

16alpha-estradiol 16beta-estradiol estradiol-16 estradiol-16, (16beta)-isomer estradiol-16alpha estradiol-16beta |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)